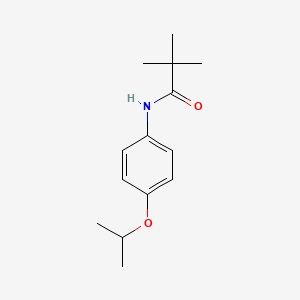![molecular formula C17H27N3O3 B5644017 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5644017.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol" typically involves multi-step chemical reactions. For instance, Kumar et al. (2004) describe a synthesis process involving the precursor 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which could be related to the synthesis of our compound of interest through similar intermediate steps or functional group transformations (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by various spectroscopic techniques, including NMR, IR, and possibly X-ray crystallography. The precise arrangement of its chiral centers, the (3R*,4R*) configuration, indicates its stereochemistry, which is crucial for its chemical properties and biological activity. The work by Okasha et al. (2022), although on a different compound, showcases the type of structural elucidation that would be necessary for our compound, including the determination of molecular conformation and bond distances (Okasha et al., 2022).
Chemical Reactions and Properties
The compound's chemical reactions and properties would likely involve the reactivity of the piperidinol moiety, the methoxyethyl group, and the cyclopropylcarbonyl-pyrazolyl segment. Each of these functional groups contributes to the molecule's overall reactivity, enabling a range of chemical transformations. For example, Halim and Ibrahim (2022) discuss the chemical reactions and properties of a related pyrazolo-pyridine compound, providing insight into the types of chemical behavior our compound might exhibit (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and optical activity, would be influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions. Research on similar compounds, such as the one conducted by Fan et al. (2006), can provide a comparative basis for predicting the physical properties of our compound of interest (Fan et al., 2006).
Chemical Properties Analysis
The chemical properties analysis would delve into the compound's reactivity, stability, and interaction with other molecules. This analysis could encompass studies on its acid-base behavior, redox potential, and susceptibility to hydrolysis, among other chemical properties. The study by Shim et al. (2002) on the molecular interaction of a related compound with cannabinoid receptors highlights the type of detailed chemical properties analysis that would be relevant (Shim et al., 2002).
特性
IUPAC Name |
[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-14-12-19(10-6-17(14,22)7-11-23-2)15(21)16(4-5-16)13-20-9-3-8-18-20/h3,8-9,14,22H,4-7,10-13H2,1-2H3/t14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNVSNXRUMTNFP-RHSMWYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5643937.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5643939.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5643942.png)
![N-(3'-chlorobiphenyl-3-yl)-1-{[1-(hydroxymethyl)cyclopropyl]carbonyl}-L-prolinamide](/img/structure/B5643949.png)

![cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5643976.png)
![7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643982.png)
![2-[(2-fluorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5643989.png)
![(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5643996.png)
![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5643997.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5644000.png)
![N-(2,5-dichlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644008.png)
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)